N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole and pyridine ring system, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of N4-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several key steps. One common method starts with the preparation of the pyrazolopyridine core, which can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . The resulting intermediate can then be further functionalized through various reactions, such as iodination, protection of the NH group, and coupling reactions . Industrial production methods often involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Hydrolysis: Hydrolysis of ester groups can lead to the formation of carboxylic acids.
Common reagents used in these reactions include trifluoracetic acid, N-iodosuccinimide (NIS), and various catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its potential therapeutic effects.
The uniqueness of N4-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitutions and the resulting biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19BrN6O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(4-bromo-1-propylpyrazol-3-yl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19BrN6O/c1-3-6-24-9-13(18)15(22-24)21-17(25)11-7-14(10-4-5-10)20-16-12(11)8-19-23(16)2/h7-10H,3-6H2,1-2H3,(H,21,22,25) |
InChI Key |
QTGBDXHFNSZIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)Br |
Origin of Product |
United States |
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